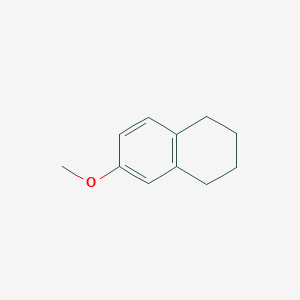

6-Methoxy-1,2,3,4-tetrahydronaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 28470. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-12-11-7-6-9-4-2-3-5-10(9)8-11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFDFKRJYKNTFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061920 | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear slightly yellow liquid; [Acros Organics MSDS] | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1730-48-9 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxytetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methoxytetralin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28470 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3,4-Tetrahydro-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,2,3,4-tetrahydro-6-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHOXYTETRALIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0XG2UMZ29 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene from 2-Methoxynaphthalene

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for the conversion of 2-methoxynaphthalene to 6-methoxy-1,2,3,4-tetrahydronaphthalene. The synthesis of this specific tetralin derivative is a critical transformation in the development of various pharmaceutical intermediates and fine chemicals.[1] This document delves into the two predominant methodologies: catalytic hydrogenation and Birch reduction. For each method, we will explore the underlying mechanistic principles, the rationale behind experimental design, detailed operational protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this important synthetic transformation.

Introduction: Strategic Importance of this compound

The selective reduction of a single aromatic ring in a naphthalene system is a foundational challenge in organic synthesis. 2-Methoxynaphthalene, a readily available starting material, serves as a key precursor to this compound (also known as 6-methoxytetralin).[2][3] The tetralin core is a privileged scaffold in medicinal chemistry, and the 6-methoxy substitution pattern is particularly valuable for the synthesis of dopaminergic compounds and other neurologically active agents.

The core challenge lies in achieving high regioselectivity. The reduction must selectively hydrogenate the unsubstituted ring of the naphthalene system, leaving the methoxy-substituted ring intact. Over-reduction to the corresponding decalin derivative or reduction of the incorrect ring are significant potential side reactions that must be minimized. This guide will dissect the two most effective strategies for overcoming this challenge.

Figure 2: Standard experimental workflow for catalytic hydrogenation of 2-methoxynaphthalene.

Methodology:

-

Catalyst Preparation: A supported nickel catalyst (e.g., 10 wt% Ni on Al₂O₃) is placed in a tube furnace and reduced under a flow of hydrogen gas at 400-450°C for 4 hours to generate the active Ni(0) sites.

-

Reactor Setup: A high-pressure autoclave (e.g., Parr reactor) is charged with the reduced catalyst (5% w/w relative to substrate), 2-methoxynaphthalene (1.0 eq), and a high-boiling inert solvent such as decane.

-

Reaction Initiation: The reactor is sealed, purged several times with nitrogen to remove air, and then purged with hydrogen. The system is then pressurized with hydrogen to the target pressure (e.g., 5 MPa) and heated to the reaction temperature (e.g., 320°C) with vigorous stirring.

-

Monitoring and Completion: The reaction is monitored by observing the drop in hydrogen pressure. The reaction is typically complete within 6-12 hours.

-

Work-up: After cooling the reactor to ambient temperature and carefully venting the excess hydrogen, the reaction mixture is diluted with a solvent like toluene and filtered to remove the solid catalyst.

-

Purification: The solvent is removed from the filtrate by rotary evaporation, and the crude product is purified by vacuum distillation to yield this compound.

Method 2: Birch Reduction

The Birch reduction is a powerful and elegant method for the partial reduction of aromatic rings. It employs a dissolving metal, typically an alkali metal like sodium or lithium, in liquid ammonia with an alcohol as a proton source. [4][5]

Expertise & Rationale: Regioselectivity Driven by Electronics

The Birch reduction's key advantage is its predictable and high regioselectivity, which is governed by the electronic nature of the substituents on the aromatic ring. [5][6]

-

Mechanism: The reaction is initiated by the addition of a solvated electron from the metal-ammonia solution to the aromatic ring, forming a radical anion. [4][6]This is followed by protonation by the alcohol, another electron addition, and a final protonation to yield a 1,4-cyclohexadiene.

-

Directing Effect of the Methoxy Group: The methoxy (-OCH₃) group is a strong electron-donating group (EDG). According to the principles of the Birch reduction, the radical anion intermediate will be most stable when the negative charge is as far as possible from the electron-donating substituent. [5]Consequently, the reduction occurs on the unsubstituted ring, as this pathway avoids placing anionic charge on the carbon bearing the methoxy group. This inherent electronic preference makes the Birch reduction exceptionally well-suited for the desired transformation, leading directly to the precursor of this compound. The initial diene product is often isomerized or further reduced under the reaction conditions to the final tetralin.

Sources

- 1. chembk.com [chembk.com]

- 2. 2-Methoxynaphthalene | C11H10O | CID 7119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 4. Birch reduction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

"physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalene"

An In-Depth Technical Guide to the Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Section 1: Introduction and Strategic Importance

This compound, also known by its common synonym 6-Methoxytetralin, is a substituted aromatic ether with the chemical formula C₁₁H₁₄O.[1][2] Identified by its CAS Registry Number 1730-48-9, this compound serves as a pivotal intermediate in the landscape of organic synthesis.[2][3] While it finds application in the fragrance industry for its sweet, floral scent, its primary significance for researchers lies in its role as a sophisticated building block.[1] Notably, it is a precursor in the synthesis of complex molecules such as 18-methyl norethisterone, highlighting its utility in the development of steroidal pharmaceuticals.[3]

This guide offers a comprehensive analysis of the essential physicochemical properties of this compound. Understanding these characteristics is paramount for its effective handling, characterization, and deployment in synthetic strategies, ensuring both safety and optimal reaction outcomes in a research and development setting.

Section 2: Core Physicochemical Data Summary

For efficient reference, the fundamental physicochemical properties of this compound are summarized below. These values represent a consolidation of data from various chemical databases and supplier specifications.

| Property | Value | Source(s) |

| CAS Number | 1730-48-9 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Physical State | Colorless to slightly yellow liquid | [4][5][6] |

| Boiling Point | 278.5 °C at 760 mmHg 90-95 °C at 1 mmHg | [1][3][7][8] |

| Density | ~1.033 g/mL at 25 °C | [3][7][8] |

| Refractive Index (n²⁰/D) | 1.54 | [1][3][4][7] |

| Flash Point | >105 °C | [1][7] |

| LogP (calculated) | 2.57 - 3.3 | [1][2] |

| Vapor Pressure | 0.0072 mmHg at 25 °C | [1] |

Section 3: Detailed Physicochemical Characterization

A deeper understanding of the compound's behavior requires a more detailed examination of its individual properties.

Physical State and Appearance

This compound typically presents as a colorless or pale yellow, oily liquid at standard ambient temperature and pressure.[4][5] Its physical state as a liquid is consistent with its molecular weight and structure, lacking the extensive crystal lattice energy that would render it a solid at room temperature.

Solubility and Partition Coefficient (LogP)

As indicated by its chemical structure—a largely nonpolar tetrahydronaphthalene core with a single polar methoxy group—the compound is very poorly soluble in water.[9] It is, however, miscible with most common organic solvents, such as dichloromethane, ether, and toluene.

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, predicting the lipophilicity of a molecule. Calculated LogP values for this compound range from 2.57 to 3.3, indicating significant lipophilicity.[1][2] This property is fundamental to its behavior in biological systems and its solubility characteristics during workup and purification processes.

Spectroscopic Profile

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques. A comprehensive study has been performed, leveraging FT-IR, FT-Raman, and NMR spectroscopy, complemented by theoretical calculations.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is highly characteristic.[11] It will display signals in the aromatic region (typically 6.5-7.0 ppm) corresponding to the three protons on the substituted benzene ring. The methoxy group (–OCH₃) will present as a sharp singlet around 3.8 ppm. The four methylene groups (–CH₂–) of the saturated ring will appear as complex multiplets in the aliphatic region (approx. 1.7-2.8 ppm).

-

¹³C NMR : The carbon spectrum will show 11 distinct signals, including those for the aromatic carbons (two of which are quaternary), the four aliphatic carbons, and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups.[2][10] Expect to observe C-H stretching vibrations for the aromatic ring (~3000-3100 cm⁻¹) and the aliphatic rings (<3000 cm⁻¹). Aromatic C=C stretching will appear in the 1500-1600 cm⁻¹ region. The most diagnostic peaks are the strong C-O stretching vibrations for the aryl ether, typically found between 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound.[2] Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z = 162.

Section 4: Experimental Determination of Key Properties

The trustworthiness of any technical data relies on validated experimental protocols. Below are methodologies for the characterization of this compound.

Workflow for Spectroscopic Identification

The logical process for confirming the identity and purity of a supplied sample of this compound involves a multi-spectroscopic approach. This workflow ensures a self-validating system where each technique corroborates the findings of the others.

Caption: Workflow for structural confirmation of this compound.

Protocol: Boiling Point Determination under Reduced Pressure

Given the high atmospheric boiling point of 278.5 °C, distillation at reduced pressure is the preferred method for purification to prevent potential thermal degradation.[1]

Objective: To accurately measure the boiling point of this compound at a specified reduced pressure.

Apparatus:

-

Short-path distillation apparatus

-

Round-bottom flask

-

Thermometer with appropriate range

-

Vacuum pump and pressure gauge (manometer)

-

Heating mantle

Methodology:

-

Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

-

Sample Charging: Place a small volume (e.g., 5-10 mL) of the compound into the round-bottom flask along with a boiling chip or magnetic stir bar.

-

System Evacuation: Connect the apparatus to the vacuum pump. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg). The causality here is critical: a slow reduction in pressure prevents bumping of the liquid.

-

Heating: Begin gently heating the flask using the heating mantle.

-

Equilibrium Establishment: Observe the liquid for the onset of boiling. A stable boiling point is reached when vapor is continuously condensing on the thermometer bulb and the temperature reading remains constant for at least one minute.

-

Data Recording: Record the stable temperature reading and the precise pressure from the manometer. The literature value is 90-95 °C at 1 mmHg.[3][7][8]

-

Shutdown: Remove the heating mantle and allow the system to cool completely before slowly reintroducing air to the apparatus.

Section 5: Chemical Reactivity and Safety Profile

Stability and Reactivity

-

Peroxide Formation: Like other tetralin and ether compounds, this compound can form explosive peroxides upon prolonged exposure to air and light.[9][12] This is a critical safety consideration. The benzylic hydrogens on the saturated ring are particularly susceptible to autoxidation. It is imperative to test for the presence of peroxides before any heating or distillation.

-

Oxidizing Agents: The compound reacts vigorously with strong oxidizing agents.[9]

Handling and Storage Protocols

Proper handling and storage are essential to maintain the compound's integrity and ensure laboratory safety.

Caption: Key safety protocols for storage and handling of this compound.

-

Storage: Store in a cool, dry, well-ventilated area away from light and strong oxidants.[13] The container should be tightly closed, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.

-

Handling: Use in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[14] It is classified as a skin and eye irritant.[3][5] Avoid sources of ignition.[13]

Section 6: References

-

Guidechem. (n.d.). This compound 1730-48-9. Retrieved from Guidechem website.

-

ChemBK. (n.d.). This compound. Retrieved from ChemBK website.

-

LookChem. (n.d.). This compound manufacturers and suppliers in india. Retrieved from LookChem website.

-

ChemicalBook. (2024). This compound | 1730-48-9. Retrieved from ChemicalBook website.

-

Lab Pro Inc. (n.d.). This compound, 25ML - M0765-25ML. Retrieved from Lab Pro Inc. website.

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from Haz-Map website.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74414, 6-Methoxytetralin. Retrieved from PubChem website.

-

Sigma-Aldrich. (2024). Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from Sigma-Aldrich website.

-

ChemicalBook. (n.d.). This compound(1730-48-9) 1 h nmr. Retrieved from ChemicalBook website.

-

Mary, J. J., et al. (2014). Conformational analysis, UV-VIS, MESP, NLO and NMR studies of this compound. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 128, 348-357. DOI: 10.1016/j.saa.2014.02.102.

-

Merck Index. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from a Merck Index online resource.

-

CDH Fine Chemical. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from CDH Fine Chemical website.

-

Supporting Information. (n.d.). General Information. Retrieved from a scientific journal's supporting information section.

-

Fisher Scientific. (2010). Safety Data Sheet - 1,2,3,4-Tetrahydronaphthalene. Retrieved from Fisher Scientific website.

-

Chemical Synthesis Database. (2025). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from Chemical Synthesis Database website.

-

MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from MedCrave online website.

-

Echemi. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRO-NAPHTHALEN-2-OL. Retrieved from Echemi website.

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Retrieved from Fisher Scientific website.

-

TCI Chemicals. (n.d.). This compound 1730-48-9. Retrieved from TCI Chemicals website.

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from Organic Syntheses Procedure website.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from YouTube.

-

Ataman Kimya. (n.d.). 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from Ataman Kimya website.

-

Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 5 mL. Retrieved from Fisher Scientific website.

-

International Labour Organization & World Health Organization. (2021). ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from International Chemical Safety Cards (ICSCs) website.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 6-Methoxytetralin | C11H14O | CID 74414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. labproinc.com [labproinc.com]

- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 6. This compound 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. This compound manufacturers and suppliers in india [chemicalbook.com]

- 8. This compound | 1730-48-9 [chemicalbook.com]

- 9. ICSC 1527 - 1,2,3,4-TETRAHYDRONAPHTHALENE [chemicalsafety.ilo.org]

- 10. Conformational analysis, UV-VIS, MESP, NLO and NMR studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound(1730-48-9) 1H NMR spectrum [chemicalbook.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. fishersci.com [fishersci.com]

"6-Methoxy-1,2,3,4-tetrahydronaphthalene CAS number and specifications"

An In-depth Technical Guide to 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, established synthesis methodologies, and rigorous analytical protocols for quality assurance. Furthermore, it explores its significant applications in drug development, supported by field-proven insights into experimental design and causality. Safety, handling, and storage protocols are also explicitly outlined to ensure safe laboratory practices. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile compound.

Chemical Identity and Core Specifications

This compound, also known as 6-methoxytetralin, is a substituted aromatic ether widely utilized as a building block in the synthesis of complex organic molecules. Its unique structural scaffold makes it a valuable precursor for various pharmaceutical agents.

| Identifier | Value | Source(s) |

| CAS Number | 1730-48-9 | [1][2] |

| Molecular Formula | C₁₁H₁₄O | [1][2][3] |

| Molecular Weight | 162.23 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow, clear oily liquid | [1] |

| Purity | Typically ≥98.0% (determined by Gas Chromatography) | [2] |

Physicochemical Properties

A thorough understanding of the compound's physical properties is critical for its application in synthesis, purification, and formulation. These parameters dictate reaction conditions, solvent selection, and storage requirements.

| Property | Value | Source(s) |

| Density | 1.033 g/mL at 25 °C | [1][4] |

| Boiling Point | 90-95 °C at 1 mmHg | [1][4] |

| Refractive Index (n20/D) | 1.54 | [1][2][4] |

| Flash Point | >230 °F (>110 °C) | [1] |

| Solubility | Low water solubility; soluble in common organic solvents. | [5] |

Synthesis and Mechanistic Considerations

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-methoxynaphthalene.[1] This choice of precursor is driven by its commercial availability and the high efficiency of the reduction process.

Reaction: 2-Methoxynaphthalene → this compound

Causality Behind Experimental Choices:

-

Catalyst: A Raney nickel catalyst is commonly employed. Its high surface area and proven efficacy in hydrogenating naphthalene rings make it the catalyst of choice for achieving high conversion rates under manageable conditions.

-

Reaction Conditions: The hydrogenation is typically conducted at elevated temperatures (80-90 °C) and pressures (0.5-1 MPa of H₂).[1] This is necessary to overcome the activation energy required for the aromatic ring reduction.

-

pH Control: The pH is adjusted to approximately 5 with acetic acid.[1] This slightly acidic environment helps to prevent side reactions and catalyst deactivation, ensuring a cleaner product profile.

Potential impurities may include unreacted 2-methoxynaphthalene, over-reduced products (de-methoxylated tetralin), or isomers, making downstream purification and rigorous quality control essential.

Analytical Quality Control: A Self-Validating Workflow

To ensure the identity, purity, and quality of this compound, a multi-step analytical workflow is required. Each step provides orthogonal data, creating a self-validating system that guarantees the material meets specifications before use in sensitive downstream applications like drug synthesis.

Caption: Quality Control Workflow for this compound.

Detailed Analytical Protocols

A. Gas Chromatography (GC) for Purity Assessment

-

Objective: To quantify the purity of the compound and identify any volatile impurities.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Method:

-

Prepare a 1 mg/mL solution of the sample in dichloromethane.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

-

Interpretation: The purity is calculated based on the area percent of the main peak. A purity of ≥98.0% is standard for most applications.[2]

B. Nuclear Magnetic Resonance (NMR) for Structural Verification

-

Objective: To confirm the molecular structure unequivocally.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve ~10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

-

Expected ¹H NMR Peaks: Characteristic signals for the aromatic protons, the methoxy group (a singlet around 3.8 ppm), and the aliphatic protons of the tetralin ring system will be present.[6]

-

Interpretation: The chemical shifts, integration values, and coupling patterns must be consistent with the known structure of this compound.[6] This technique is authoritative for structural confirmation.

Applications in Drug Development & Synthesis

This compound is a crucial intermediate in the synthesis of steroidal and non-steroidal compounds. Its most notable application is as a precursor in the synthesis of hormonal drugs, such as 18-methyl norethisterone.[1] It provides the core A-ring structure common to many synthetic steroids.

The related compound, 6-methoxy-α-tetralone, which can be derived from this compound, is used in the synthesis of estrane derivatives and 19-norsteroids.[7]

Caption: Role as a precursor in steroidal synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as a skin and eye irritant.[1][8]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling:

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Avoid contact with skin, eyes, and clothing. In case of contact with eyes, rinse immediately and thoroughly with water and seek medical advice.[1]

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from sources of ignition and oxidizing agents.

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be toxic to aquatic life with long-lasting effects.[5][9]

References

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound-1-carboxylic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound - Hazardous Agents. Retrieved from [Link]

-

MedCrave online. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Retrieved from [Link]

-

RÖMPP Online. (n.d.). 6-Methoxy-alpha-tetralone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-β-TETRALONE. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 6-methoxy-5-methyl-1,2,3,4-tetrahydronaphthalene. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxytetralin. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. 6-Methoxytetralin | C11H14O | CID 74414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1730-48-9 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound(1730-48-9) 1H NMR [m.chemicalbook.com]

- 7. 6-Methoxy-alpha-tetralone [drugfuture.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

"spectroscopic data for 6-Methoxy-1,2,3,4-tetrahydronaphthalene (NMR, IR, MS)"

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methoxy-1,2,3,4-tetrahydronaphthalene

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (also known as 6-methoxytetralin), a key intermediate in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. By integrating expert interpretation with validated data from reputable sources, this guide serves as an authoritative reference for the structural elucidation and quality control of this compound.

Introduction

This compound is a substituted tetralin derivative with significant applications in the synthesis of various biologically active molecules and complex organic frameworks. Its structural backbone is a common motif in medicinal chemistry and materials science. Accurate and unambiguous characterization of this compound is paramount for ensuring the integrity and success of subsequent synthetic steps. This guide provides a detailed examination of its spectroscopic signature, offering insights into the relationship between its molecular structure and its spectral properties.

Molecular Structure and Identification

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.

-

IUPAC Name: this compound[3]

-

Synonyms: 6-Methoxytetralin, 1,2,3,4-Tetrahydro-6-methoxynaphthalene[3]

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound provides distinct signals for the aromatic, methoxy, and aliphatic protons. The integration of these signals corresponds to the number of protons in each environment.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.95 | d | 1H | Ar-H |

| ~6.65 | dd | 1H | Ar-H |

| ~6.60 | d | 1H | Ar-H |

| ~3.75 | s | 3H | -OCH₃ |

| ~2.70 | t | 4H | Ar-CH₂- |

| ~1.75 | m | 4H | -CH₂-CH₂- |

Data synthesized from publicly available spectra. Actual values may vary based on solvent and instrument.

Interpretation:

-

The aromatic region (6.5-7.0 ppm) displays signals for the three protons on the substituted benzene ring. The coupling patterns (doublet and doublet of doublets) are characteristic of a 1,2,4-trisubstituted benzene ring.

-

A sharp singlet around 3.75 ppm corresponds to the three protons of the methoxy group.[6]

-

Two triplets around 2.70 ppm are assigned to the four benzylic protons, indicating coupling with the adjacent methylene groups.

-

A multiplet around 1.75 ppm arises from the four protons of the two methylene groups in the aliphatic ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~157.5 | Ar-C-O |

| ~137.5 | Ar-C |

| ~129.5 | Ar-C |

| ~129.0 | Ar-CH |

| ~113.5 | Ar-CH |

| ~112.0 | Ar-CH |

| ~55.0 | -OCH₃ |

| ~29.0 | Ar-CH₂ |

| ~28.5 | Ar-CH₂ |

| ~23.0 | -CH₂- |

| ~22.5 | -CH₂- |

Data synthesized from publicly available spectra.[3] Actual values may vary based on solvent and instrument.

Interpretation:

-

The downfield signals above 110 ppm correspond to the six carbons of the aromatic ring. The carbon attached to the oxygen of the methoxy group is the most deshielded.

-

The signal at approximately 55.0 ppm is characteristic of a methoxy carbon.

-

The four signals in the upfield region (20-30 ppm) are assigned to the four sp³ hybridized carbons of the tetralin ring structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by absorptions corresponding to C-H bonds (aromatic and aliphatic), C=C bonds of the aromatic ring, and C-O bonds of the ether linkage.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1610, 1580, 1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (asymmetric, aryl alkyl ether) |

| ~1040 | Medium | C-O stretch (symmetric, aryl alkyl ether) |

Data sourced from various spectral databases.[3]

Interpretation:

-

The presence of both sp² and sp³ C-H stretching vibrations confirms the presence of both aromatic and saturated ring systems.

-

The characteristic absorptions in the 1500-1610 cm⁻¹ region are indicative of the aromatic ring.

-

The strong absorption around 1250 cm⁻¹ is a key indicator of the aryl-alkyl ether functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Major Mass Fragments

| m/z | Proposed Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 147 | [M - CH₃]⁺ |

| 134 | [M - C₂H₄]⁺ (Retro-Diels-Alder) |

| 119 | [M - C₂H₄ - CH₃]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[4]

Fragmentation Pathway: The primary fragmentation pathway involves a retro-Diels-Alder reaction, which is characteristic of tetralin systems, leading to the loss of ethylene (28 Da). Another common fragmentation is the loss of a methyl radical (15 Da) from the methoxy group.

Caption: Proposed mass fragmentation pathway for this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required compared to ¹H NMR.

IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained by placing a thin film of the sample between two NaCl or KBr plates.[1][7] Alternatively, an ATR-FTIR spectrometer can be used by placing a drop of the sample directly on the crystal.

-

Instrumentation: Record the spectrum on an FTIR spectrometer.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-200).

Conclusion

The spectroscopic data presented in this guide provide a detailed and self-consistent characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum corroborates the molecular weight and provides insight into its fragmentation. This comprehensive spectroscopic profile serves as a reliable benchmark for the identification and quality assessment of this important synthetic intermediate.

References

-

PubChem. 6-Methoxytetralin. National Institutes of Health. [Link]

-

ChemBK. This compound. [Link]

-

Organic Syntheses. 6-METHOXY-β-TETRALONE. [Link]

-

The Royal Society of Chemistry. Contents. [Link]

-

NIST. Naphthalene, 1,2,3,4-tetrahydro-6-methoxy-. NIST WebBook. [Link]

-

MedCrave. A concise approach for the synthesis of 6-methoxy-2-tetralone. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. 6-Methoxytetralin | C11H14O | CID 74414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,2,3,4-tetrahydro-6-methoxy- [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. This compound(1730-48-9) 1H NMR [m.chemicalbook.com]

- 7. labproinc.com [labproinc.com]

An In-depth Technical Guide to the Crystal Structure of 6-Methoxy-1,2,3,4-tetrahydronaphthalene Derivatives

Executive Summary

This guide provides a comprehensive technical overview of the methodologies and analytical strategies involved in determining and interpreting the crystal structures of 6-methoxy-1,2,3,4-tetrahydronaphthalene derivatives. These compounds form the backbone of numerous pharmacologically active agents and functional materials, making a precise understanding of their three-dimensional atomic arrangement paramount for rational drug design and materials engineering. We will delve into the critical aspects of synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD), and in-depth structural analysis. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of crystallographic principles and their practical application to this important class of molecules.

Introduction: The Structural Significance of Tetralin Scaffolds

The this compound (6-methoxytetralin) scaffold is a privileged structural motif found in a wide array of biologically active compounds and synthetic intermediates. Its significance is underscored by its presence in molecules designed for steroidal synthesis and as precursors to various bioactive agents.[1][2][3] The three-dimensional structure of these molecules, dictated by their crystal packing and intermolecular interactions, directly influences their physicochemical properties, such as solubility, stability, and bioavailability.[4][5] Therefore, X-ray crystallography stands as the definitive method for elucidating the absolute configuration and conformational nuances of these derivatives at the atomic level.[5][6] A detailed structural understanding enables precise structure-activity relationship (SAR) studies and facilitates the rational design of next-generation therapeutics and materials.[7][8]

Section 1: The Foundation – Synthesis and High-Quality Crystal Growth

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The purity of the initial material is critical, as impurities can inhibit or disrupt the crystallization process.

Synthesis of this compound Derivatives

The synthesis of these derivatives often starts from commercially available precursors like 6-methoxy-1-tetralone or 6-methoxy-2-tetralone.[1][9] A variety of synthetic routes exist, and the choice of method can depend on the desired substitution pattern and overall yield.[1][10] For instance, a concise three-step synthesis for 6-methoxy-2-tetralone has been developed, which serves as a key intermediate for many terpenoid and steroidal compounds.[1]

Exemplary Protocol: Synthesis of 6-Methoxy-3,4-dihydronaphthalene

-

Reactants: To a solution of 6-methoxy-1-tetralone (1g, 5.7mmol) in toluene (95mL), add p-toluenesulphonic acid (250mg, 1.45mmol) and 2,4-pentanediol (2.42mL, 22.3 mmol).[1]

-

Reaction: Heat the mixture under reflux for 24 hours using a Dean-Stark apparatus to remove water.[1]

-

Workup: Cool the reaction mixture, dilute with a 5% sodium bicarbonate solution, and extract three times with ether.[1]

-

Purification: Wash the combined organic extracts with brine, dry over an anhydrous salt, evaporate the solvent, and chromatograph the residue over silica gel (eluent: hexane) to obtain the desired dihydronaphthalene product.[1]

The Art and Science of Crystallization

Obtaining diffraction-quality crystals is often the most challenging step in structure determination.[11] For small molecules like 6-methoxytetralin derivatives, several common techniques can be employed. The choice of solvent and crystallization method is crucial and often requires empirical screening.

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks. The key is to control the rate of evaporation to allow for the orderly growth of a single crystal.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger volume of a miscible "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility with temperature can lead to the formation of well-ordered crystals.

Expert Insight: The choice of solvent is paramount. Solvents that interact too strongly with the molecule can inhibit crystal growth, while those with very weak interactions may lead to amorphous precipitation. A solvent system that allows for moderate solubility and slow saturation is ideal.

Section 2: The Workflow - From Crystal to Structure via SC-XRD

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic and molecular structure of a crystalline compound.[6][11][12] The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern.

A Step-by-Step Guide to Single-Crystal X-ray Diffraction

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible cracks is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. As the crystal is rotated, it diffracts the X-ray beam, producing a pattern of spots (reflections).[6] The intensities and positions of these reflections are recorded by a detector.[6]

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensity of each reflection.

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.[6]

-

Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This iterative process adjusts atomic positions, and thermal parameters until the calculated and observed diffraction patterns match as closely as possible.

-

Validation: The final crystal structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Visualization of the SC-XRD Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Section 3: Analysis & Interpretation - Unlocking Structural Insights

Once a crystal structure is solved and refined, the real scientific inquiry begins. The analysis of the crystallographic data provides a wealth of information about the molecule's conformation, stereochemistry, and the non-covalent interactions that govern its assembly in the solid state.

Key Crystallographic Parameters

The output of a crystallographic experiment is a set of coordinates for each atom in the unit cell. From these, we can derive crucial geometric parameters:

-

Bond Lengths and Angles: These provide fundamental information about the connectivity and geometry of the molecule.

-

Torsion Angles: These describe the conformation of the molecule, particularly the puckering of non-aromatic rings and the orientation of substituents. For instance, the non-aromatic part of the 1,2,3,4-tetrahydronaphthalene ring system typically adopts a half-chair conformation.[13]

-

Unit Cell Parameters and Space Group: These define the overall symmetry and packing of the molecules in the crystal lattice.

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a delicate balance of intermolecular interactions.[14][15] Understanding these interactions is crucial for predicting and controlling the properties of the solid form. Common interactions include:

-

Hydrogen Bonds: Strong, directional interactions that play a significant role in the packing of many organic molecules.

-

π-π Stacking: Interactions between aromatic rings that can influence the electronic properties of the material.

-

van der Waals Forces: Weaker, non-directional forces that contribute to the overall stability of the crystal lattice.

Hirshfeld Surface Analysis: A powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[14][16] It allows for the mapping of close contacts between molecules and provides a "fingerprint" of the interaction types.[16]

Comparative Data for 6-Methoxytetralin Derivatives

The following table presents hypothetical but realistic crystallographic data for two different derivatives to illustrate how structural modifications can influence crystal packing.

| Parameter | Derivative A | Derivative B |

| Formula | C12H14O2 | C12H13O2Br |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P21/c | P212121 |

| a (Å) | 8.54 | 7.21 |

| b (Å) | 10.23 | 11.56 |

| c (Å) | 12.11 | 14.32 |

| β (º) | 98.7 | 90 |

| Volume (Å3) | 1045.2 | 1191.5 |

| Key Interaction | C-H···O | C-H···O, C-H···Br |

Expert Insight: The introduction of a bromine atom in Derivative B not only changes the crystal system and space group but also introduces new potential intermolecular interactions (C-H···Br), which can significantly alter the crystal packing and, consequently, the material's physical properties.

Visualizing Intermolecular Interactions

Caption: Conceptual diagram of intermolecular interactions.

Section 4: Applications in Drug Discovery and Materials Science

The detailed structural information obtained from X-ray crystallography is invaluable in several scientific domains.

-

Structure-Based Drug Design (SBDD): In drug discovery, knowing the precise 3D structure of a ligand (the drug molecule) and its target (e.g., a protein) is crucial for designing more potent and selective drugs.[7][8] Crystallography allows researchers to visualize how a 6-methoxytetralin derivative binds to its biological target, enabling the design of new analogs with improved binding affinity and pharmacokinetic properties.[4][7]

-

Polymorphism and Solid-State Properties: Many organic compounds can exist in multiple crystalline forms, known as polymorphs. Each polymorph can have different physical properties, such as melting point, solubility, and stability. Crystallography is essential for identifying and characterizing different polymorphs, which is critical for the development of stable and effective pharmaceutical formulations.

-

Materials Science: The arrangement of molecules in a crystal determines the material's bulk properties, such as its optical and electronic characteristics. By understanding the crystal structure of 6-methoxytetralin derivatives, scientists can design new materials with tailored properties for applications in areas like organic electronics.

Conclusion

The crystallographic analysis of this compound derivatives is a cornerstone of modern chemical and pharmaceutical research. It provides an unparalleled level of detail into the three-dimensional world of molecules, enabling scientists to forge a direct link between structure and function. From the meticulous process of crystal growth to the sophisticated analysis of diffraction data, each step is critical in building a comprehensive understanding of these important compounds. The insights gained from these studies will continue to drive innovation in drug discovery, materials science, and beyond.

References

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

-

McKinnon, J. J., Spackman, M. A., & Mitchell, A. S. (2004). Novel tools for visualizing and exploring intermolecular interactions in molecular crystals. Acta Crystallographica Section B: Structural Science, 60(Pt 6), 627–668. [Link]

-

Kumari, A., & Muthu, S. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 20(S6), 461-471. [Link]

-

Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scientific Research Publishing. [Link]

-

Gavezzotti, A. (2013). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Pesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 117(25), 5121–5133. [Link]

-

Chumakov, A. S., & Gataullin, R. R. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 27(19), 6667. [Link]

-

Verma, S., Kumar, S., & Singh, P. (2018). A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. [Link]

-

Cody, V. (2002). The role of crystallography in drug design. Journal of the American Chiropractic Association, 39(8), 29-33. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Lisurek, M., & Lange, M. (2017). Structure based drug discovery facilitated by crystallography. Drug Target Review. [Link]

-

Wieking, B., & Jones, P. G. (2022). Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1195–1200. [Link]

-

Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735–1746. [Link]

-

Guzei, I. A. (2020). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Yin, S. X., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Banerjee, A. K., & Dasilva, J. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorganic & Organic Chemistry, 2(1), 32-34. [Link]

-

The Merck Index Online. (n.d.). 6-Methoxy-alpha-tetralone. [Link]

-

Johnson, W. S., et al. (1951). Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid1. Semantic Scholar. [Link]

- Google Patents. (n.d.). CN111333494A - Synthetic method of 6-methoxy-1-tetralone.

-

Banerjee, A. K., et al. (2018). A concise approach for the synthesis of 6-methoxy-2-tetralone. Semantic Scholar. [Link]

-

Yoo, H., et al. (2015). Crystal structure of 2-(2,3-dimethoxynaphthalen-1-yl)-3-hydroxy-6-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o394–o395. [Link]

-

ChemBK. (n.d.). This compound. [Link]

-

Bendeif, E.-E., et al. (2023). Crystal structure of 4-(naphthalen-2-yl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1081–1085. [Link]

-

Vasanthi, R., et al. (2015). Crystal structure of 3-(4-methoxyphenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o332. [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. 6-Methoxy-alpha-tetralone [drugfuture.com]

- 3. Derivatives of 5-Methoxyhydrindene and 6-Methoxytetralin. Synthesis of β-(2-Carboxy-5-methoxyphenyl)-propionic Acid1 | Semantic Scholar [semanticscholar.org]

- 4. zienjournals.com [zienjournals.com]

- 5. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. migrationletters.com [migrationletters.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. [PDF] A concise approach for the synthesis of 6-methoxy-2-tetralone | Semantic Scholar [semanticscholar.org]

- 10. CN111333494A - Synthetic method of 6-methoxy-1-tetralone - Google Patents [patents.google.com]

- 11. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. excillum.com [excillum.com]

- 13. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel tools for visualizing and exploring intermolecular interactions in molecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Methoxy-1,2,3,4-tetrahydronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property that governs its behavior in various chemical and biological systems. For researchers in drug discovery and development, understanding and accurately determining the solubility of a molecule like 6-methoxy-1,2,3,4-tetrahydronaphthalene is paramount for formulation, synthesis, purification, and preclinical assessment. This in-depth technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for evaluating the solubility of this compound in a range of organic solvents. It is designed to equip scientists with the knowledge to make informed decisions on solvent selection and to implement robust experimental protocols for solubility determination.

Physicochemical Profile of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O | [1][2] |

| Molar Mass | 162.23 g/mol | [1][3] |

| Appearance | Colorless to light yellow, oily liquid | [2] |

| Density | 1.033 g/mL at 25 °C | [1][2] |

| Boiling Point | 90-95 °C at 1 mm Hg | [1][2] |

| Refractive Index | n20/D 1.54 | [1][2] |

| LogP (Octanol-Water Partition Coefficient) | 2.574 (Predicted) | [4] |

Theoretical Framework of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[5] This concept is rooted in the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound, with its aromatic ring, saturated carbocyclic ring, and a methoxy group, dictates its solubility characteristics. The tetrahydronaphthalene core is largely nonpolar, favoring interactions with nonpolar solvents through van der Waals forces. The methoxy group, however, introduces a degree of polarity and the potential for hydrogen bonding with protic solvents.

The overall polarity of a molecule can be a good indicator of its solubility in different solvents.[6] Solvents can be broadly classified based on their polarity, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol). It is anticipated that this compound will exhibit good solubility in a range of organic solvents, with the degree of solubility being influenced by the specific intermolecular interactions at play.

Predictive Approaches to Solubility

While experimental determination is the gold standard, predictive models can offer valuable insights and guide solvent selection. Hansen Solubility Parameters (HSP) provide a more nuanced approach than simple polarity considerations by breaking down the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The principle behind HSP is that substances with similar HSP values are more likely to be miscible.[7] By comparing the HSP of this compound with those of various solvents, a theoretical solubility profile can be generated.

Experimental Determination of Solubility

A systematic experimental approach is essential for obtaining accurate and reliable solubility data. The following workflow outlines a robust strategy for determining the solubility of this compound.

Caption: A generalized workflow for the experimental determination of solubility.

Shake-Flask Method: A Step-by-Step Protocol

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[8]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest. The excess solid ensures that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solute, centrifuge the vials at a high speed.

-

Alternatively, filter the supernatant through a syringe filter (e.g., 0.22 µm) to obtain a clear, saturated solution.

-

Quantification by High-Performance Liquid Chromatography (HPLC): A Step-by-Step Protocol

HPLC is a precise and accurate method for quantifying the concentration of the dissolved solute.[4]

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve:

-

Inject the standard solutions into the HPLC system and record the corresponding peak areas.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear with a high correlation coefficient (R² > 0.99).

-

-

Sample Analysis:

-

Carefully dilute a known volume of the saturated solution (obtained from the shake-flask method) with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific solvent at the tested temperature.

-

Data Interpretation and Solvent Selection

The experimentally determined solubility data can be compiled into a table for easy comparison.

| Solvent | Polarity Index | Solubility (mg/mL) at 25°C |

| n-Hexane | 0.1 | To be determined |

| Toluene | 2.4 | To be determined |

| Dichloromethane | 3.1 | To be determined |

| Ethyl Acetate | 4.4 | To be determined |

| Acetone | 5.1 | To be determined |

| Isopropanol | 3.9 | To be determined |

| Ethanol | 4.3 | To be determined |

| Methanol | 5.1 | To be determined |

| Dimethyl Sulfoxide (DMSO) | 7.2 | To be determined |

The choice of an appropriate solvent is a critical decision in drug development and manufacturing, balancing solubility with safety, environmental impact, and regulatory compliance.[11] Solvent selection guides developed by pharmaceutical companies can provide a framework for making these decisions.[3]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical principles with robust experimental protocols, researchers can generate high-quality solubility data. This information is indispensable for advancing drug discovery and development projects, enabling informed decisions in formulation, purification, and synthesis. The methodologies outlined herein are designed to be adaptable and can be applied to a wide range of organic molecules, ensuring their broad utility in the scientific community.

References

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

-

ChemBK. (n.d.). This compound. Retrieved from [Link]

- Prat, D., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development, 17(12), 1517-1525.

-

Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxytetralin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 15). 10.19: Solubility and Molecular Structure. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Aakash Institute. (n.d.). Solvent Extraction: Introduction, Principle, Process, Selection of Solvents, Procedure, Applications, Practice Problems & Frequently Asked Questions in Chemistry. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Chemical and Solubility Equilibria. Retrieved from [Link]

-

Quora. (2018, May 11). How does molecule shape affect solubility?. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]

-

GlobalSpec. (n.d.). Organic Solvents Selection Guide: Types, Features, Applications. Retrieved from [Link]

-

Organomation. (n.d.). Solvent Extraction Techniques. Retrieved from [Link]

-

ACS Publications. (2022, July 13). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

YouTube. (2021, September 17). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. Retrieved from [Link]

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

-

Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents. Retrieved from [Link]

-

ChemRxiv. (2022, March 4). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

OSTI.GOV. (1988, December 31). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

-

Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

-

PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Retrieved from [Link]

-

MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

-

ACS Publications. (n.d.). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Retrieved from [Link]

-

Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?. Retrieved from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

Sources

- 1. Solubility parameters (HSP) [adscientis.com]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. pharmaguru.co [pharmaguru.co]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. bioassaysys.com [bioassaysys.com]

- 9. scielo.br [scielo.br]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Solubility and Molecular Structure [saylordotorg.github.io]

The Enigmatic Core: A Technical Guide to the Biological Activity of 6-Methoxy-1,2,3,4-tetrahydronaphthalene and its Analogs

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide delves into the biological significance of 6-methoxy-1,2,3,4-tetrahydronaphthalene and its derivatives. While the parent compound remains a subject of ongoing investigation, its structural analogs have emerged as potent modulators of key physiological pathways. This document provides a comprehensive overview of their known biological activities, explores the underlying mechanisms of action, and furnishes detailed experimental protocols for their evaluation. By synthesizing existing research, we aim to provide a foundational understanding and a practical framework for future exploration into this promising class of molecules.

Introduction: The Structural Allure of the 6-Methoxytetralin Scaffold

The this compound core, a hybrid of a methoxy-substituted aromatic ring and a saturated cyclohexane ring, presents a unique three-dimensional structure that has captured the attention of medicinal chemists. This scaffold serves as a versatile template for the design of molecules with diverse pharmacological properties. The methoxy group, a key hydrogen bond acceptor and electron-donating group, significantly influences the molecule's electronic properties and its potential interactions with biological targets. The tetralin framework imparts a degree of conformational rigidity, which can be crucial for selective receptor binding. This guide will explore the biological activities stemming from this core structure, with a focus on its analogs that have been more extensively studied.

A Spectrum of Biological Activities: From Neurotransmission to Inflammation

Analogs of this compound have demonstrated a remarkable range of biological effects, positioning them as promising candidates for therapeutic development in several key areas.

Dopaminergic Modulation: Targeting Receptors in the Central Nervous System

A significant body of research points to the potent and selective interaction of 6-methoxytetralin analogs with dopamine receptors, particularly the D3 subtype. The dopaminergic system is integral to various brain functions, including motor control, cognition, and emotion.[1]

Derivatives incorporating the 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol motif, a close structural relative of our core compound, have been synthesized and shown to exhibit strong affinity and selectivity for the dopamine D3 receptor (D3R).[1] These compounds typically act as antagonists, blocking the receptor's activity. Docking studies suggest that the 6-methoxy-tetrahydroisoquinoline headgroup orients within the orthosteric binding pocket of the D3R, while other parts of the molecule interact with a secondary binding pocket, contributing to their selectivity over the D2 receptor subtype.[1] The dopaminergic activity of other analogs, such as 2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene, further underscores the potential of the tetralin scaffold in modulating this critical neurotransmitter system.[2]

The dopamine D3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3] By antagonizing this receptor, 6-methoxytetralin analogs can prevent this signaling cascade, thereby influencing downstream cellular processes.

Caption: Dopamine D3 receptor signaling pathway and its antagonism by 6-methoxytetralin analogs.

Anti-inflammatory Potential: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

Chronic inflammation is a hallmark of numerous diseases. Tetralone derivatives, which are structurally similar to this compound, have been identified as inhibitors of the macrophage migration inhibitory factor (MIF).[4] MIF is a pro-inflammatory cytokine with a unique tautomerase enzymatic activity that plays a critical role in the inflammatory response.[4] By inhibiting MIF's tautomerase function, these compounds can attenuate macrophage activation and reduce the production of pro-inflammatory mediators like TNF-α and IL-6.[4]